![molecular formula C18H25N5O2 B2777813 N-(4-ethoxyphenyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide CAS No. 1021105-39-4](/img/structure/B2777813.png)
N-(4-ethoxyphenyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide, also known as EMAP, is a compound that has been synthesized and studied for its potential application in scientific research. EMAP is a small molecule that has shown promise as a tool for studying certain biochemical and physiological processes. In
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
A series of compounds, including variations of the core structure of N-(4-ethoxyphenyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide, have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. These compounds showed promising anticancer properties, particularly against human cervical carcinoma (HeLa) and human breast carcinoma (MCF-7) cell lines. Molecular docking studies supported the structure-activity relationship, highlighting the potential of these compounds in cancer therapy (Boddu et al., 2018).
Antimicrobial and Antifungal Activities
Research has also focused on the antimicrobial and antifungal capabilities of derivatives of N-(4-ethoxyphenyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide. Novel derivatives were synthesized and showed excellent antibacterial and antifungal activities, comparing favorably with standard drugs. These findings underscore the potential use of these compounds in treating infections caused by various microorganisms (Rajkumar et al., 2014).
Anticonvulsant Activity
The modification of the core chemical structure to explore anticonvulsant activity has been another area of interest. Certain omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, related in structure to N-(4-ethoxyphenyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide, exhibited significant anticonvulsant properties. This suggests potential applications in the development of new treatments for epilepsy and other seizure disorders (Aktürk et al., 2002).
Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives, sharing functional groups with the compound of interest, have demonstrated significant antioxidant activity. This activity was assessed through various in vitro assays, indicating the potential for these compounds to mitigate oxidative stress-related cellular damage (Chkirate et al., 2019).
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-3-25-16-6-4-15(5-7-16)20-17(24)14-22-10-12-23(13-11-22)18-19-8-9-21(18)2/h4-9H,3,10-14H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJARWBCBDYPSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=NC=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.